molecular formula C32H42Cl2N2O7 B12776183 beta-Erythroidine hydrochloride hemihydrate CAS No. 6045-45-0

beta-Erythroidine hydrochloride hemihydrate

Cat. No.: B12776183
CAS No.: 6045-45-0
M. Wt: 637.6 g/mol
InChI Key: NXXUXBHFMHIYCD-RXORCXBCSA-N
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Description

Beta-Erythroidine hydrochloride hemihydrate: is a derivative of beta-erythroidine, an alkaloid isolated from the seeds and other parts of Erythrina species. This compound is known for its curare-like action, which is antagonized by prostigmine. It is a neuronal nicotinic acetylcholine receptor antagonist and has been used as a muscle relaxant in various clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Erythroidine hydrochloride hemihydrate can be synthesized through several steps starting from the natural alkaloid beta-erythroidine. The synthesis involves the reaction of beta-erythroidine with hydrochloric acid to form the hydrochloride salt. The hemihydrate form is obtained by crystallizing the hydrochloride salt from ethanol in the presence of water .

Industrial Production Methods: Industrial production of this compound involves the extraction of beta-erythroidine from Erythrina species, followed by its conversion to the hydrochloride salt. The process includes purification steps to ensure the compound’s stability and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-Erythroidine hydrochloride hemihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Erythroidine hydrochloride hemihydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-erythroidine hydrochloride hemihydrate involves its antagonistic effect on neuronal nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This action is particularly useful in clinical settings where muscle relaxation is required .

Comparison with Similar Compounds

  • Dihydro-beta-erythroidine hydrobromide
  • Quinine ethochloride dihydrate
  • Quinine methochloride dihydrate

Comparison: Beta-Erythroidine hydrochloride hemihydrate is unique due to its specific antagonistic action on nicotinic acetylcholine receptors, which is not as pronounced in similar compounds like quinine derivatives. Additionally, its curare-like action and the ability to be antagonized by prostigmine make it distinct from other muscle relaxants .

Properties

CAS No.

6045-45-0

Molecular Formula

C32H42Cl2N2O7

Molecular Weight

637.6 g/mol

IUPAC Name

(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one;hydrate;dihydrochloride

InChI

InChI=1S/2C16H19NO3.2ClH.H2O/c2*1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;;;/h2*2-3,5,13H,4,6-10H2,1H3;2*1H;1H2/t2*13-,16-;;;/m00.../s1

InChI Key

NXXUXBHFMHIYCD-RXORCXBCSA-N

Isomeric SMILES

CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4.CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4.O.Cl.Cl

Canonical SMILES

COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4.COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4.O.Cl.Cl

Origin of Product

United States

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